molecular formula C18H24O7 B12320539 b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl

b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl

Cat. No.: B12320539
M. Wt: 352.4 g/mol
InChI Key: LQVPXEJSWXVRLA-UHFFFAOYSA-N
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Description

b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl: is a glucoside compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a glucopyranoside moiety attached to a naphthalenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl typically involves the glycosylation of a naphthalenyl derivative with a glucopyranoside donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as glycosyltransferases, to achieve regioselective glycosylation. This enzymatic approach offers advantages in terms of environmental sustainability and cost-effectiveness. The process typically involves the fermentation of microbial cultures engineered to express the desired glycosyltransferase, followed by extraction and purification of the target compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the naphthalenyl moiety can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The double bonds in the naphthalenyl ring can be reduced to yield a fully saturated cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with various functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 4-keto-2,7-dimethyl-1-naphthalenyl glucopyranoside.

    Reduction: Formation of 5,8-dihydro-4-hydroxy-2,7-dimethyl-1-cyclohexyl glucopyranoside.

    Substitution: Formation of 4-alkoxy-2,7-dimethyl-1-naphthalenyl glucopyranoside derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated natural products and pharmaceuticals.

Biology: In biological research, b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl is studied for its potential role in modulating enzyme activity and cellular signaling pathways.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and antioxidant agent, making it a candidate for drug development.

Industry: In the industrial sector, this glucoside is explored for its potential use in the formulation of cosmetics and personal care products due to its bioactive properties.

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranoside moiety enhances the compound’s solubility and bioavailability, allowing it to effectively modulate biological pathways. The naphthalenyl group is responsible for the compound’s antioxidant activity, which involves scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

    n-Octyl β-D-glucopyranoside: A non-ionic detergent used in biochemical applications.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): A flavor compound with antioxidant properties.

    2’-Dihydroxy-3’,4’-dimethoxyisoflavan-7-O-β-D-glucopyranoside: An isoflavonoid glucoside with potential health benefits.

Uniqueness: b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl stands out due to its unique combination of a glucopyranoside and a naphthalenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H24O7

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(4-hydroxy-2,7-dimethyl-5,8-dihydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H24O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3,6,13-16,18-23H,4-5,7H2,1-2H3

InChI Key

LQVPXEJSWXVRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2=C(C=C(C(=C2C1)OC3C(C(C(C(O3)CO)O)O)O)C)O

Origin of Product

United States

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